
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an amino group at the 5th position and a propyl group at the 2nd position on the tetrahydroisoquinoline ring. It is a colorless solid that is soluble in water and various organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine can be achieved through several methods. One common method involves the reaction of piperidine with thionyl chloride to form piperidine chlorosulfinate, which is then reacted with ammonia to yield the desired product . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Multicomponent reactions (MCRs) are also employed in industrial settings to improve atom economy, selectivity, and yield .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroisoquinoline derivatives, and substituted isoquinoline compounds .
科学的研究の応用
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to reduced levels of certain neurotransmitters, thereby exerting its effects on the nervous system.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the amino and propyl groups.
5-Amino-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the propyl group.
1,2,3,4-Tetrahydro-2-isoquinoline: Another derivative with different substituents on the isoquinoline ring.
Uniqueness
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine is unique due to the presence of both the amino and propyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
223700-12-7 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC名 |
2-propyl-3,4-dihydro-1H-isoquinolin-5-amine |
InChI |
InChI=1S/C12H18N2/c1-2-7-14-8-6-11-10(9-14)4-3-5-12(11)13/h3-5H,2,6-9,13H2,1H3 |
InChIキー |
SUWFFJJQLMPVLL-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC2=C(C1)C=CC=C2N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(4-Trifluoromethyl-benzyloxy)-phenyl]-methanol](/img/structure/B8484524.png)
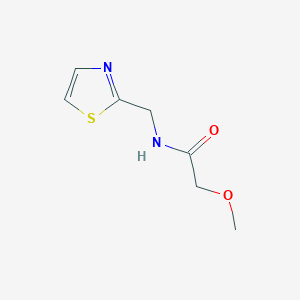

![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-chloropropanal](/img/structure/B8484535.png)
![6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione](/img/structure/B8484540.png)
![2-[(Undec-2-yn-1-yl)oxy]oxane](/img/structure/B8484542.png)
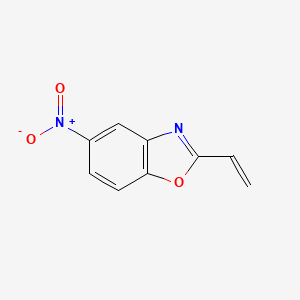
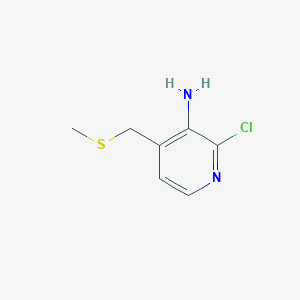
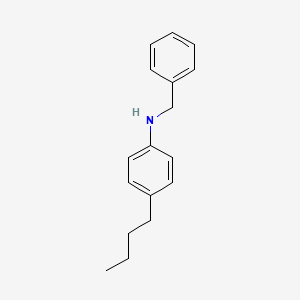
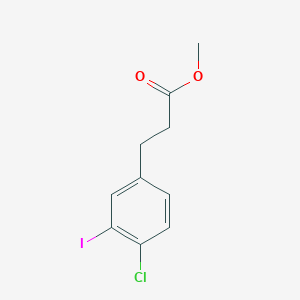
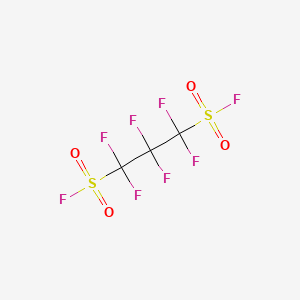

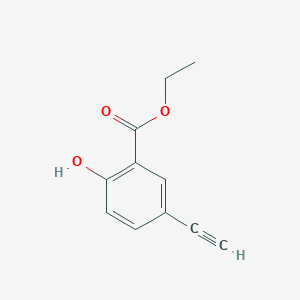
![5-Bromo-2-p-tolylbenzo[d]oxazole](/img/structure/B8484616.png)
